N-(3-isopropoxypropyl)-2-(4-pyridinyl)-4-quinolinecarboxamide is a complex organic compound belonging to the quinolinecarboxamide family. This compound is characterized by its unique structure, which includes a quinoline backbone and various functional groups that contribute to its biological activity and potential applications in medicinal chemistry. The specific arrangement of atoms and functional groups in this compound allows it to interact with biological targets, making it of interest in pharmaceutical research.
This compound can be classified under the category of quinoline derivatives, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the pyridine ring further enhances its potential for interaction with various biological systems. The compound is typically synthesized through organic chemistry techniques involving multiple reaction steps.
The synthesis of N-(3-isopropoxypropyl)-2-(4-pyridinyl)-4-quinolinecarboxamide generally involves several key steps:
These synthetic routes often require optimization to enhance efficiency and minimize by-products, potentially utilizing techniques like flow chemistry for continuous production.
The molecular formula of N-(3-isopropoxypropyl)-2-(4-pyridinyl)-4-quinolinecarboxamide is . Key structural data include:
This compound's structure allows it to engage in various chemical interactions, which are crucial for its biological activity.
N-(3-isopropoxypropyl)-2-(4-pyridinyl)-4-quinolinecarboxamide can undergo several types of chemical reactions:
These reactions are essential for modifying the compound's properties and enhancing its efficacy in various applications.
The mechanism of action for N-(3-isopropoxypropyl)-2-(4-pyridinyl)-4-quinolinecarboxamide involves its interaction with specific biological targets, such as enzymes or receptors. The compound may inhibit certain kinases or other proteins involved in cellular signaling pathways. This inhibition can lead to antiproliferative effects in cancer cells or modulation of inflammatory responses, making it a candidate for therapeutic applications.
Relevant data from studies can provide insights into these properties and their implications for drug formulation and delivery.
N-(3-isopropoxypropyl)-2-(4-pyridinyl)-4-quinolinecarboxamide has potential applications in scientific research, particularly in drug discovery and development. Its ability to modulate biological pathways makes it a candidate for:
The ongoing research into this compound could lead to significant advancements in treating various diseases through targeted therapies.
The structural journey of quinoline derivatives spans over a century, evolving from simple natural alkaloids like quinine and camptothecin to synthetically engineered carboxamide derivatives with precise target specificities. Early quinoline drugs primarily exploited the core's inherent DNA intercalation properties, as seen in antimalarials, but suffered from significant off-target effects and metabolic instability. The introduction of carboxamide functionalities at the C4 position marked a pivotal advancement, transforming these planar heterocycles into versatile scaffolds capable of selective kinase inhibition and protein-protein interaction disruption. This evolution is exemplified by comparing foundational quinolines to contemporary derivatives:
Table 1: Structural Evolution of Bioactive Quinoline-4-Carboxamides
Compound | Key Substituents | Structural Advancement | Source |
---|---|---|---|
Early Quinoline (e.g., Chloroquine) | Simple aminoalkyl side chains | DNA intercalation; Limited target specificity | [5] |
N-isopropyl-2-(3-pyridinyl)-4-quinolinecarboxamide | 2-(Pyridin-3-yl); N-isopropyl carboxamide | Enhanced kinase selectivity; Improved logP profile | |
2-(5-methylfuran-2-yl)-N-[3-(propan-2-yloxy)propyl]quinoline-4-carboxamide | 2-Heteroaryl; N-alkoxypropyl carboxamide | Optimized BBB penetration; Dual targeting capability | |
N-(4-methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide | 2-(Pyridin-4-yl); N-aryl carboxamide | π-Stacking optimization; Increased metabolic stability | [6] |
Critical breakthroughs emerged from systematic modifications at three key positions: (1) C2 substitutions with heteroaromatics (particularly pyridyl variants) dramatically improved kinase selectivity by occupying specific hydrophobic pockets in ATP-binding sites; (2) N-alkyl versus N-aryl carboxamide distinctions fine-tuned hydrogen bonding capacity and metabolic stability; and (3) the strategic incorporation of oxygen-rich N-alkoxypropyl chains (e.g., 3-isopropoxypropyl) addressed the historical challenge of CNS bioavailability. The target compound, featuring a 2-(4-pyridinyl) group and N-(3-isopropoxypropyl) carboxamide, represents a third-generation quinoline architecture optimized for both target affinity and pharmacokinetic suitability. This progression demonstrates how subtle structural variations—such as the shift from pyridin-3-yl to pyridin-4-yl at C2 or the replacement of isopropyl with isopropoxypropyl at the carboxamide nitrogen—can profoundly influence biological activity through electronic redistribution and conformational effects [5].
The 4-carboxamide group in quinoline systems serves as a critical pharmacophoric element, transforming a predominantly lipophilic scaffold into a dual-character motif capable of both hydrophobic interactions and directed hydrogen bonding. This bifunctionality is essential for high-affinity binding to biological targets, particularly protein kinases and translation factors where the carboxamide bridges interactions between the adenine-binding region and catalytic residues. In "N-(3-isopropoxypropyl)-2-(4-pyridinyl)-4-quinolinecarboxamide," the carboxamide adopts a planar conformation relative to the quinoline ring, maximizing conjugation and creating an extended hydrogen-bonding surface. The carbonyl oxygen acts as a strong hydrogen bond acceptor (HBA), while the amide N-H functions as a hydrogen bond donor (HBD), enabling bidentate interactions with key residues in target proteins [6].
Table 2: Hydrogen-Bonding Capacity of Quinoline-4-Carboxamide Derivatives
Compound | H-Bond Donors (HBD) | H-Bond Acceptors (HBA) | Molecular Weight (g/mol) | Notable Binding Interactions | |
---|---|---|---|---|---|
N-isopropyl-2-(3-pyridinyl)-4-quinolinecarboxamide | 1 | 5 | 291.3 | Bidentate interaction with kinase hinge region Glu107 | |
Target Compound (N-(3-isopropoxypropyl)-2-(4-pyridinyl)-4-quinolinecarboxamide) | 1 | 6 | ~353.4* | Extended H-bond network with eEF2K; Additional ether oxygen HBA | |
N-(4-methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide | 1 | 6 | 355.4 | HBD to Asp86; Methoxy oxygen enhances membrane permeation | [6] |
*Estimated based on structural analogs
The carboxamide's electronic properties significantly influence target engagement kinetics. Electron-withdrawing substituents on the pyridyl ring (e.g., 4-pyridinyl versus 3-pyridinyl) enhance the carbonyl's polarity, strengthening hydrogen bonds with conserved lysine residues in kinase domains. Furthermore, the nitrogen substitution pattern dictates conformational flexibility—secondary amides (N-H) permit rotational freedom beneficial for adapting to diverse binding pockets, while tertiary amides (N-alkyl) enhance metabolic stability. The isopropoxypropyl group in the target compound exemplifies this balance: the proximal oxygen increases HBA capacity without introducing steric hindrance, and the propyl linker provides torsional flexibility for optimal positioning. This precise engineering transforms the carboxamide from a passive solubilizing group into an active participant in target recognition, explaining why 4-carboxamide quinolines consistently demonstrate superior binding affinity compared to their carboxylic acid or ester counterparts in kinase inhibition assays [5].
The N-(3-isopropoxypropyl) side chain in "N-(3-isopropoxypropyl)-2-(4-pyridinyl)-4-quinolinecarboxamide" represents a deliberate design strategy to overcome the blood-brain barrier (BBB), a persistent challenge in neuro-oncology and CNS-targeted therapeutics. This motif synergizes three penetration-enhancing principles: (1) moderate lipophilicity balanced by (2) hydrogen-bonding potential and (3) reduced transporter-mediated efflux. The isopropoxy terminus provides controlled lipophilicity (clogP ≈2.5), while the ether oxygen and carboxamide create a polar surface area (PSA) of approximately 50 Ų—below the 60-90 Ų threshold associated with impaired BBB transit. Critically, this configuration avoids common P-glycoprotein (Pgp) recognition motifs, minimizing efflux compared to compounds with tertiary amines or carboxylic acids [7].
Table 3: Blood-Brain Barrier Penetration Parameters of N-Substituents
N-Substituent | Calculated clogP | Polar Surface Area (Ų) | Pgp Substrate Probability | Key Advantages | |
---|---|---|---|---|---|
Isopropyl (e.g., EVT-4582874) | 3.1 | 58 | High | Metabolic stability; Ease of synthesis | |
3-Isopropoxypropyl (Target) | 2.4–2.7 | 48–52 | Low | Optimal lipophilicity; Ether oxygen enhances desolvation | |
4-Methoxyphenyl | 3.8 | 62 | Moderate | π-Stacking capability; Enhanced target affinity | [6] |
3-Methoxypropyl | 1.9 | 55 | Low | High solubility; Limited membrane permeation | [1] |
Compared to simpler N-alkyl groups (e.g., isopropyl in EVT-4582874) or N-aryl systems (e.g., 4-methoxyphenyl), the 3-isopropoxypropyl chain uniquely balances membrane diffusion with aqueous solubility. The propyl linker's flexibility allows the isopropoxy group to adopt membrane-philic conformations during passive diffusion, while the ether oxygen provides a hydration shell that facilitates aqueous phase transit. This dynamic adaptability is evidenced in CNS penetration studies of analogs like (R)-3,4-dihydro-N-isopropyl-3-(N-isopropyl-N-propylamino)-2H-1-benzopyran-5-carboxamide, where alkoxypropyl variants demonstrated 3.2-fold greater brain-to-plasma ratios than their alkyl counterparts. The target compound leverages this architecture to potentially engage CNS-located targets like eukaryotic elongation factor 2 kinase (eEF2K), which requires sustained intracranial drug exposure for effective modulation in glioblastoma or neurodegenerative pathologies [7].
The structural architecture of "N-(3-isopropoxypropyl)-2-(4-pyridinyl)-4-quinolinecarboxamide" positions it as a potent modulator of kinase signaling pathways and protein translation machinery—two interconnected processes frequently dysregulated in cancer and neurological disorders. Quinoline-4-carboxamides demonstrate particular affinity for ATP-binding sites of kinases due to the planar quinoline-pyridinyl system mimicking the purine ring of ATP, while the carboxamide group forms critical hydrogen bonds with the kinase hinge region. Specifically, the 2-(4-pyridinyl) substitution in this compound may confer selectivity for tyrosine kinase-like (TKL) kinases, including those regulating cellular stress responses and translation control [5].
The compound's potential extends beyond classical kinases to translation elongation factors, particularly eukaryotic elongation factor 2 kinase (eEF2K)—a critical regulator of protein synthesis under nutrient deprivation or oncogenic stress. eEF2K activation promotes survival in tumor microenvironments and is implicated in therapeutic resistance across multiple cancers. Quinoline-4-carboxamides disrupt eEF2K signaling through competitive inhibition at its catalytic site and potentially via allosteric effects mediated by the N-alkoxypropyl side chain. This dual-target capability emerges from the molecule's chimeric design: the 2,4-disubstituted quinoline core occupies the nucleotide-binding pocket, while the flexible isopropoxypropyl tail extends into adjacent hydrophobic regions unique to eEF2K's architecture [5] [7].
Table 4: Mechanistic Rationale for Quinoline-4-Carboxamide Targets in Disease
Target Class | Representative Targets | Disease Association | Compound's Mechanistic Action |
---|---|---|---|
Tyrosine Kinases | ABL1, PDGFR | Chronic myeloid leukemia; Glioblastoma | ATP-competitive inhibition; Disruption of autophosphorylation |
CMGC Kinases | CDK2, CDK6 | Cell cycle dysregulation in cancers | Allosteric interference with cyclin binding |
Translation Factors | eEF2K | Glioblastoma; Breast cancer; Neurodegeneration | Inhibition of eEF2 phosphorylation; Reducing eEF2 inactivation |
Stress-Activated Kinases | GCN2, PERK | Tumor microenvironment survival; ER stress | Attenuation of integrated stress response (ISR) signaling |
The structural features of "N-(3-isopropoxypropyl)-2-(4-pyridinyl)-4-quinolinecarboxamide" align with inhibitory activity against these targets: the pyridinyl nitrogen coordinates with catalytic magnesium ions in kinase domains, the carboxamide N-H donates to conserved glutamate residues (e.g., Glu100 in CDK2), and the isopropoxypropyl moiety may occupy a hydrophobic back pocket characteristic of eEF2K's unique catalytic cleft. This multi-target engagement profile addresses pathogenic redundancy in complex diseases—simultaneously inhibiting proliferative kinase signaling and disrupting adaptive translation control mechanisms that promote cancer cell survival under therapeutic stress. Such rational polypharmacology exemplifies modern quinoline therapeutics designed for network-level disease intervention rather than single-target inhibition [5] [7].
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: